(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-2-26-17-10-6-7-11-18(17)31-22(26)25-20(28)14-29-13-19(27)24-21-23-16(12-30-21)15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUNVTLHTWZRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a complex organic compound that features multiple functional groups, including thiazole and isoxazole moieties. These structural characteristics suggest significant potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound contains:
- A thiazole ring , known for its medicinal properties.
- An isoxazole ring , which enhances its biological activity.
- An acetamide group , adding to its chemical reactivity.
Biological Activity Overview
Research indicates that compounds similar to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide exhibit significant antimicrobial and anticancer properties. The presence of heteroatoms in the thiazole and isoxazole rings allows for various interactions with biological targets, making this compound a promising candidate for further study.
Antimicrobial Activity
Thiazole derivatives have been reported to show potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, compounds with thiazole and isoxazole functionalities demonstrated effective inhibition of bacterial growth in vitro, indicating their potential as new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to the compound have been tested against breast cancer and leukemia cell lines, revealing IC50 values in the micromolar range, suggesting significant cytotoxic effects .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. The study found that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against MRSA, highlighting their potential as effective treatment options .
- Anticancer Research : Another study focused on the anticancer properties of thiazole derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer types, including lung and colon cancer cells, with some compounds showing over 70% inhibition at concentrations below 10 µM .
The biological activity of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. The presence of the thiazole moiety in (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide suggests potential efficacy against various bacterial strains. Studies have shown that derivatives of thiazoles can inhibit the growth of pathogens, making them suitable candidates for developing new antibiotics.
Anticancer Properties
The compound's structural complexity allows it to interact with biological targets involved in cancer pathways. The thiazole ring is known for its role in inhibiting cancer cell proliferation. Preliminary studies suggest that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide could be explored further for anticancer applications .
Case Studies
Several studies have investigated compounds structurally similar to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide:
- Antimicrobial Evaluation : Compounds with similar thiazole structures have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
- Cytotoxicity Studies : Research on related thiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic role for this compound .
Q & A
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger Suite to map hydrogen bond acceptors (thiazole N) and hydrophobic regions (phenyl ring) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to DNA gyrase .
- QSAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with IC50 values to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
